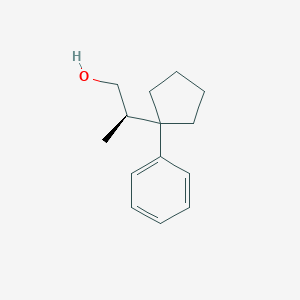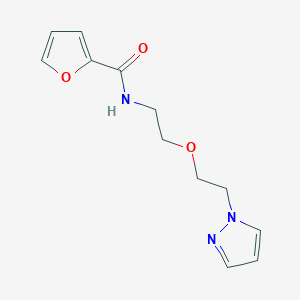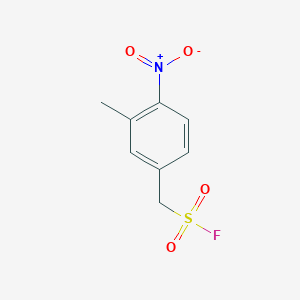![molecular formula C21H26N4O3 B2732486 3-(2,4-dimethoxyphenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide CAS No. 1798524-28-3](/img/structure/B2732486.png)
3-(2,4-dimethoxyphenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-dimethoxyphenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide is a useful research compound. Its molecular formula is C21H26N4O3 and its molecular weight is 382.464. The purity is usually 95%.
BenchChem offers high-quality 3-(2,4-dimethoxyphenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,4-dimethoxyphenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 3-(2,4-dimethoxyphenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide:
Antioxidant Activity
This compound has shown significant antioxidant properties. It can scavenge free radicals, which are unstable molecules that can cause cellular damage. The antioxidant activity is crucial in preventing oxidative stress-related diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders .
Antibacterial Applications
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine, including this compound, exhibit antibacterial properties. They are effective against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics . This is particularly important in the fight against antibiotic-resistant bacterial strains.
Anticancer Potential
The compound has been studied for its cytotoxic effects on cancer cell lines, such as human breast adenocarcinoma (MCF-7). It has shown promising results in inhibiting the growth of cancer cells, suggesting its potential use in cancer therapy . This makes it a valuable candidate for further research in oncology.
Anti-inflammatory Properties
Inflammation is a common underlying factor in many chronic diseases. This compound has demonstrated anti-inflammatory effects, which could be beneficial in treating conditions like arthritis, inflammatory bowel disease, and other inflammatory disorders . Its ability to modulate inflammatory pathways makes it a promising therapeutic agent.
Neuroprotective Effects
Neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease are characterized by the progressive loss of neuronal function. The antioxidant and anti-inflammatory properties of this compound suggest it could have neuroprotective effects, potentially slowing the progression of these diseases . This application is particularly relevant given the aging global population.
Antiviral Activity
There is emerging evidence that pyrazolo[1,5-a]pyrimidine derivatives can inhibit viral replication. This compound could be explored for its antiviral properties, potentially contributing to the development of new antiviral drugs . This is especially pertinent in the context of global viral outbreaks.
Enzyme Inhibition
The compound has been studied for its ability to inhibit certain enzymes, which can be useful in treating various diseases. For example, enzyme inhibitors are often used in managing conditions like hypertension, diabetes, and certain types of cancer . This application highlights the compound’s versatility in therapeutic interventions.
Drug Development
Given its diverse biological activities, this compound is a valuable scaffold for drug development. Researchers can modify its structure to enhance its efficacy and reduce potential side effects, leading to the creation of new therapeutic agents . This makes it a significant focus in medicinal chemistry.
特性
IUPAC Name |
3-(2,4-dimethoxyphenyl)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-15-11-20-23-13-16(14-25(20)24-15)5-4-10-22-21(26)9-7-17-6-8-18(27-2)12-19(17)28-3/h6,8,11-14H,4-5,7,9-10H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUHSWICPFFDMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CCC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dimethoxyphenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2732405.png)



![6-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2732411.png)
![5-ethyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B2732412.png)
![9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2732413.png)

![2-chloro-N-[2-(diethylamino)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2732415.png)
![cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol](/img/no-structure.png)

![2-[(4-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2732418.png)
![2-fluoro-N-{3-[1-(methylsulfanyl)ethyl]phenyl}pyridine-4-carboxamide](/img/structure/B2732420.png)
![Ethyl 2-[2-[2-(4-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2732426.png)